molecular formula C16H14N2O2 B1202074 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- CAS No. 5060-50-4

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

Cat. No.: B1202074
CAS No.: 5060-50-4
M. Wt: 266.29 g/mol
InChI Key: VHBSPUXYKQNPJR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, also known as 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Biological Activity

4(3H)-Quinazolinone derivatives, particularly those substituted with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is notable for its potential pharmacological properties, including antibacterial and anticancer activities. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.

Chemical Structure and Properties

The molecular formula for 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- is C16H14N2OC_{16}H_{14}N_{2}O with a molecular weight of approximately 250.29 g/mol. The structure features a quinazolinone core with specific substitutions that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). One study synthesized multiple derivatives and evaluated their structure-activity relationships (SAR). Among these, compounds that effectively inhibited PBP2a (penicillin-binding protein) displayed enhanced antibacterial activity. The binding of these compounds to the allosteric site of PBP2a was shown to facilitate the opening of the active site for β-lactam antibiotics, thus enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound IDStructureMIC (μg/mL)Activity
Compound 1Structure≤ 4Active
Compound 73StructureSynergistic with TZPActive
Compound XStructure≥ 128Inactive

Anticancer Activity

In addition to antibacterial effects, quinazolinones have been explored for their anticancer properties. A subset of studies focused on their ability to inhibit various kinases implicated in cancer progression. For instance, certain derivatives have shown promising results in stabilizing kinase structures and inhibiting cell proliferation in vitro .

Table 2: Anticancer Activity of Selected Quinazolinones

Compound IDTarget KinaseΔTm (°C)Potency
Compound 17DAPK3+4.1High
Compound 19MST3+3.0Moderate
Compound YDYRK1A+5.0High

Case Studies

One significant case study involved the evaluation of a series of quinazolinones against MRSA in vivo. The study found that specific derivatives not only inhibited bacterial growth but also demonstrated low toxicity profiles in animal models . This dual action suggests potential for therapeutic applications in treating resistant infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that some quinazolinones possess favorable bioavailability and metabolic stability, making them suitable candidates for further drug development. Toxicological assessments have shown that these compounds generally exhibit low toxicity; however, detailed studies are necessary to fully understand their safety profiles.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of 4(3H)-quinazolinone exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized various quinazolinone derivatives that were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Anticonvulsant Properties
    • Research indicates that certain quinazolinone derivatives possess anticonvulsant activity. A specific compound was tested in animal models and displayed significant efficacy in reducing seizure frequency and duration, suggesting potential for development as an anticonvulsant drug .
  • Analgesic Effects
    • The analgesic properties of quinazolinones have been explored in various studies. Compounds derived from 4(3H)-quinazolinone have shown effectiveness in pain relief in animal models, indicating their potential use in pain management therapies .
  • Anti-inflammatory Activity
    • Quinazolinone derivatives have been evaluated for their anti-inflammatory effects. In a controlled study, several compounds exhibited significant inhibition of inflammatory markers in vitro, pointing to their potential as therapeutic agents for inflammatory diseases .
  • Antitumor Activity
    • Some studies have focused on the antitumor properties of quinazolinone derivatives. For example, specific compounds were tested against various cancer cell lines and showed promising cytotoxic effects, suggesting their potential role in cancer therapy .

Synthetic Applications

  • Combinatorial Libraries
    • The synthesis of libraries based on the quinazolinone framework allows for the exploration of structure-activity relationships (SAR). This approach has been utilized to develop new compounds with enhanced biological activities .
  • Molecular Hybridization
    • The strategy of molecular hybridization has been employed to create novel derivatives that combine the quinazolinone structure with other pharmacophores. This method has led to the discovery of compounds with improved potency and selectivity against specific biological targets .

Case Study 1: Antimicrobial Screening

A series of 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]-2-thioxo-5,6-dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones were synthesized and tested for antibacterial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, several quinazolinone derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) test in mice. Compounds showed a marked reduction in seizure duration compared to controls, highlighting their potential for further development as anticonvulsants .

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSPUXYKQNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198649
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5060-50-4
Record name Ba 51-084512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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